Carbonic Anhydrase Inhibition Profile: 4-(Pyrrolidine-1-carbonyl)benzoic Acid as a Selective hCA XII Inhibitor
In a direct head-to-head comparison using the same recombinant human carbonic anhydrase (hCA) panel, 4-(pyrrolidine-1-carbonyl)benzoic acid (as CHEMBL4747405) exhibited a Ki of 5.30 nM against hCA XII, whereas a structurally distinct sulfonamide comparator (CHEMBL4558023) showed a Ki of 650 nM [1]. This represents an approximately 123-fold difference in inhibitory potency. Furthermore, 4-(pyrrolidine-1-carbonyl)benzoic acid demonstrated a Ki of 70 nM against hCA IX and >100,000 nM against hCA I, indicating significant isoform selectivity [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) for human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | hCA XII Ki = 5.30 nM; hCA IX Ki = 70 nM; hCA I Ki >100,000 nM |
| Comparator Or Baseline | CHEMBL4558023 (a sulfonamide): hCA XII Ki = 650 nM |
| Quantified Difference | ~123-fold more potent against hCA XII |
| Conditions | Recombinant human carbonic anhydrase isoforms, phenol red-based stopped-flow CO2 hydration assay |
Why This Matters
For researchers targeting hCA XII for therapeutic or probe development, this compound offers a validated and highly potent starting point, whereas the comparator sulfonamide is significantly less potent.
- [1] BindingDB. Entry BDBM50552052 (CHEMBL4747405). Enzyme Inhibition Constant Data for human carbonic anhydrase isoforms. Data curated by ChEMBL. View Source
